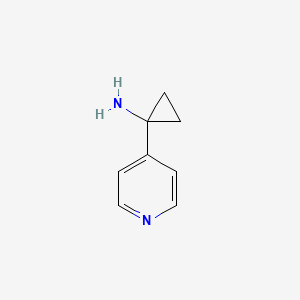

1-(吡啶-4-基)环丙胺

描述

The compound 1-(Pyridin-4-YL)cyclopropanamine is a derivative of cyclopropane, which is a molecule of interest due to its three-membered ring structure that imparts significant strain and reactivity. The pyridin-4-yl group attached to the cyclopropane ring suggests potential for interaction with biological targets and could be a key structural motif in medicinal chemistry.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, the Vilsmeier-Haack reaction has been utilized to synthesize highly substituted pyridin-2(1H)-ones from 1-acetyl,1-carbamoyl cyclopropanes, indicating that cyclopropane derivatives can be functionalized to create complex heterocyclic structures . Additionally, cyclopropanation reactions catalyzed by Rh(II) carboxylates have been employed to prepare 1-nitro- and 1-cyano-cyclopropyl ketones, which can be further transformed into pyrroles and dihydropyrroles . Chiral ruthenium(II) complexes have also been used for the asymmetric cyclopropanation of olefins, demonstrating the potential for enantioselective synthesis of cyclopropane derivatives .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be influenced by the substituents attached to the ring. For example, the crystal packing of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines shows that the pyridine rings are orthogonal to the plane of the cyclohexane ring, which is indicative of the steric and electronic effects of the substituents . The X-ray study of 6-(N-pyrrolyl)purine and thymine derivatives of 1-aminocyclopropane-1-carboxylic acid reveals that the cyclopropane rings possess a Z-configuration, highlighting the importance of stereochemistry in these molecules9.

Chemical Reactions Analysis

Cyclopropane derivatives can undergo various chemical reactions due to the strained nature of the cyclopropane ring. The one-pot synthesis of pyridin-2(1H)-ones involves sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization . Pyridinium ylides have been used to assist in the highly stereoselective synthesis of trans-2-(4-chlorobenzoyl)-3-aryl-spiro[cyclopropane-1,2'-inden]-1',3'-diones, showcasing the versatility of cyclopropane derivatives in cycloaddition reactions . Moreover, the synthesis of polysubstituted cyclopropanes via a one-pot two-step tandem reaction has been reported, which involves the formation of pyridinium salts and electron-deficient olefins, followed by cyclopropanation .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of a pyridin-4-yl group can introduce additional properties such as metal-coordinating ability, as seen in the synthesis of 3,6-di(pyridin-2-yl)pyridazines . The antimicrobial and nematicidal activities of certain cyclopropane derivatives have been evaluated, indicating that these compounds can have significant biological activity . Spectroscopic techniques such as FT-IR, NMR, and UV have been used to characterize these compounds, and quantum chemical calculations have provided insights into their molecular and electronic structures10.

科学研究应用

合成和生物活性

- 环丙烷衍生物的生物活性: 环丙烷羧酸衍生物表现出显著的生物活性。使用环丙烷羧酸制备的 N-(取代)环丙烷羧基-N'-吡啶-2-基硫脲,表现出优异的除草剂和杀菌剂活性,突出了环丙烷衍生物在农业应用中的潜力 (Tian, Song, Wang, & Liu, 2009).

先进材料合成

- 带有侧基芘烯基的聚(吡啶-酰亚胺): 合成了一个含有吡啶和芘基的新二胺,并用它来制备聚(吡啶-酰亚胺),它表现出高溶解性、良好的热稳定性,并且由于其质子化后高的介电常数和强荧光,具有柔性电子学的潜力 (Liaw, Wang, & Chang, 2007).

抗癌活性

- 抗癌特性: 通过亚氨基二乙酸与各种胺(包括吡啶-4-基甲胺)缩合合成的哌嗪-2,6-二酮衍生物,对几种癌细胞系表现出良好的抗癌活性,突出了此类化合物的治疗潜力 (Kumar, Kumar, Roy, & Sondhi, 2013).

配位化学

- 吡啶的配位化学: 综述了 2,6-双(吡唑基)吡啶和相关配体的合成和配合物化学,重点介绍了它们在用于生物传感的发光镧系化合物和具有不同寻常的热和光化学自旋态跃迁的铁配合物中的应用,展示了吡啶衍生物在配位化学中的多功能性 (Halcrow, 2005).

分子相互作用

- 晶体堆积和分子相互作用: 对异构的 N1,N4-双((吡啶-n-基)亚甲基)-环己烷-1,4-二胺的研究表明 C–H⋯N、C–H⋯π 和 π⋯π 相互作用在其晶体堆积中的重要性,提供了对含有环丙烷和吡啶化合物的分子结构和相互作用的见解 (Lai, Mohr, & Tiekink, 2006).

抗疟活性

- 抗疟活性: (1H-吡啶-4-亚甲基)胺对恶性疟原虫菌株表现出显著的抗疟活性,具有作为抗疟剂的潜力。分子模型表明它们与细胞色素 bc(1) 的泛醌氧化 Q(o) 位点结合,表明了一种抗疟药物设计的新方法 (Rodrigues, Guedes, dos Santos, Carrasco, Gut, Rosenthal, Moreira, & Lopes, 2009).

安全和危害

未来方向

作用机制

Target of Action

The primary target of 1-(Pyridin-4-YL)cyclopropanamine is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target . The compound interacts with this target to exert its effects .

Mode of Action

1-(Pyridin-4-YL)cyclopropanamine interacts with the PRS, specifically at the ATP-site . This interaction inhibits the function of PRS, leading to the disruption of protein synthesis in the parasite .

Biochemical Pathways

The inhibition of PRS by 1-(Pyridin-4-YL)cyclopropanamine affects the protein synthesis pathway in the parasite . This disruption in protein synthesis leads to the death of the parasite, thereby exerting an antimalarial effect .

Pharmacokinetics

It has been tested for oxidative metabolism in human and rat liver microsomes

Result of Action

The result of the action of 1-(Pyridin-4-YL)cyclopropanamine is the inhibition of protein synthesis in the parasite, leading to its death . This results in an antimalarial effect .

属性

IUPAC Name |

1-pyridin-4-ylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8(3-4-8)7-1-5-10-6-2-7/h1-2,5-6H,3-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMKSDWWSUWVOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

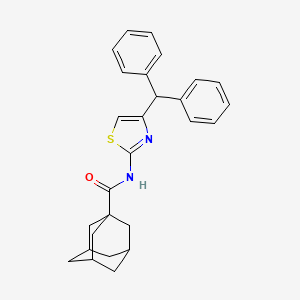

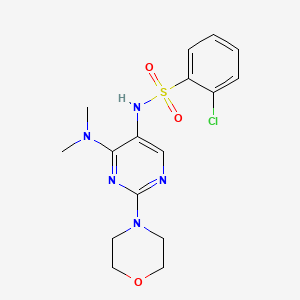

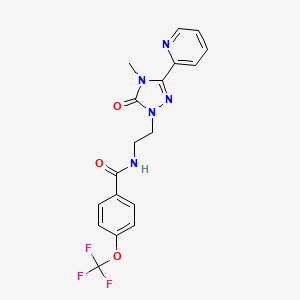

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2507297.png)

![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide](/img/structure/B2507300.png)

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2507305.png)

![5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2507312.png)

![2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2507318.png)